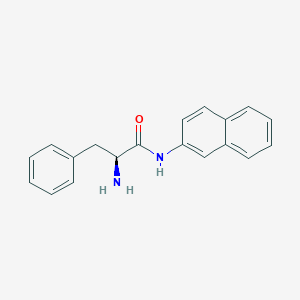

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-yl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOLUWPVABJBKU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995279 | |

| Record name | 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740-57-8 | |

| Record name | Phenylalanine β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine-beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a chiral compound with significant biological activity, primarily due to its structural characteristics. This article explores its biological properties, enzymatic interactions, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound has the molecular formula and features a phenylpropionamide structure with a naphthyl group. This unique configuration contributes to its activity as a substrate for various enzymes, particularly aminopeptidases, which cleave peptide bonds at the N-terminus of proteins.

Enzymatic Interactions

The compound acts as a substrate for aminopeptidases, which are enzymes that play critical roles in protein metabolism by hydrolyzing N-terminal amino acids from peptides. This enzymatic activity can be quantitatively assessed through colorimetric assays, where the compound's chromogenic properties allow for spectrophotometric measurement of enzyme function.

Table 1: Enzymatic Activity of this compound

| Enzyme Type | Activity Description | Reference |

|---|---|---|

| Aminopeptidases | Cleaves N-terminal amino acids from peptides | |

| Chromogenic Assays | Produces color change measurable spectrophotometrically |

Potential Therapeutic Applications

Research indicates that this compound may have applications in drug design and development due to its ability to interact with various biomolecules. Its role as a substrate for aminopeptidases could be leveraged to develop novel therapeutic agents targeting specific diseases related to protein metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Kinetics : A study demonstrated that this compound significantly influences the kinetics of aminopeptidases, providing insights into enzyme specificity and function. The results suggested that variations in substrate structure can lead to differences in enzymatic efficiency and product formation.

- Chromogenic Properties : Another research effort focused on the chromogenic nature of this compound, highlighting its utility in biochemical assays for monitoring enzymatic activity. The ability to produce a measurable color change under specific conditions makes it valuable for laboratory applications.

- Therapeutic Potential : Investigations into its interactions with other biomolecules revealed potential pathways for therapeutic interventions, particularly in conditions where protein metabolism is disrupted. This aligns with the growing interest in amino acid modulation for treating metabolic disorders.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide lies in its ability to selectively inhibit certain enzymes. For instance, it has been studied as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the metabolism of bioactive lipids. Inhibiting NAAA can prevent the degradation of palmitoylethanolamide (PEA), a compound involved in anti-inflammatory responses. Research indicates that this compound can attenuate inflammatory responses in vivo by maintaining higher levels of PEA in leukocytes .

Potential Therapeutic Uses

The compound has shown promise in various therapeutic applications due to its biological activities:

- Anti-inflammatory Effects : By inhibiting NAAA, this compound can reduce inflammation and pain associated with conditions like arthritis.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, although further investigation is required to elucidate the mechanisms involved.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound has been pivotal in drug design. Researchers have explored various modifications to enhance its potency and selectivity as an enzyme inhibitor. For example, studies on β-lactone derivatives have revealed that specific structural features are critical for effective binding at the active site of NAAA .

| Modification | Effect on Activity | Notes |

|---|---|---|

| β-lactone ring | Essential for inhibition | Enhances binding affinity |

| Amide side chain | Influences lipophilicity | Affects bioavailability |

Case Study: Inhibition of NAAA

In a study conducted on mouse models, this compound was administered to evaluate its effect on carrageenan-induced inflammation. Results demonstrated a dose-dependent reduction in leukocyte infiltration and normalization of PEA levels, indicating its potential as an anti-inflammatory agent .

Case Study: Anticancer Activity

Another case study investigated the anticancer potential of modified derivatives of this compound against various cancer cell lines. The findings suggested that certain structural modifications significantly enhanced cytotoxicity while reducing off-target effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide with structurally or functionally related compounds, focusing on substituent effects, receptor affinity, and metabolic properties.

Substituent Effects: Naphthyl vs. Phenyl and Positional Isomerism

2-Naphthyl vs. Phenyl Substitutions :

Replacing a phenyl ring with a 2-naphthyl group (as in the target compound) enhances hydrophobic interactions in receptor binding pockets. For example, in 5-HT7 receptor (5-HT7R) ligands, 2-naphthyl derivatives (e.g., compound 14 from ) maintained high affinity (Ki = 4.2 nM), comparable to phenyl-substituted leads, due to better fitting into hydrophobic pockets formed by extracellular loop 2 (ECL2) and transmembrane domains .- Key Insight : The extended aromatic system of 2-naphthyl provides additional π-π stacking and CH-π interactions, stabilizing ligand-receptor complexes.

1-Naphthyl vs. 2-Naphthyl Positional Isomerism :

Compound 11 (1-naphthyl-substituted) exhibited a 4-fold lower 5-HT7R affinity (Ki = 16.8 nM) than its 2-naphthyl analog (compound 14), highlighting the importance of spatial orientation. Molecular docking revealed that the 2-naphthyl group aligns better with residues in the 5-HT7R binding pocket, while the 1-naphthyl isomer disrupts optimal hydantoin orientation .

Impact of Additional Functional Groups

- Aminoacetamido Substitution: The compound (S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide (CAS 2736176-89-7, ) shares a 2-naphthamide core with the target compound but includes an additional aminoacetamido group.

Sulfoxide/Sulfone Derivatives :

In radioprotective agents (), 2-naphthyl benzyl sulfoxide derivatives mimic the structure of Ex-RAD, a clinical radioprotectant. These compounds leverage the 2-naphthyl group for stability and hydrophobic interactions, suggesting similar applications for the target compound .

Selectivity and Metabolic Stability

- Receptor Selectivity :

Naphthyl-substituted ligands (e.g., compound 14) retain selectivity for 5-HT7R over 5-HT1AR and D2R, though slightly less than earlier leads. This implies that the target compound may exhibit moderate selectivity, dependent on the balance between aromatic bulk and substituent flexibility . - Metabolic Considerations: Metabolites like (2-naphthyl)methanol () suggest microbial oxidation of naphthyl groups.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Aromatic Topology and Receptor Binding :

The 2-naphthyl group optimizes interactions in hydrophobic pockets (e.g., 5-HT7R), outperforming 1-naphthyl and phenyl analogs. Molecular docking studies highlight interactions with residues like Arg7.36 and Phe6.52, critical for stabilizing ligand-receptor complexes .

Metabolic Pathways: Naphthyl-containing compounds may undergo oxidation to metabolites like (2-naphthyl)methanol, suggesting phase I metabolism as a key clearance route .

Radioprotective Potential: Structural similarity to Ex-RAD derivatives implies that the target compound’s 2-naphthyl group could contribute to radioprotective efficacy by scavenging free radicals or enhancing DNA repair .

Preparation Methods

Acid Chloride-Mediated Amidation

A widely reported method involves converting L-phenylalanine into its acyl chloride derivative, followed by reaction with 2-naphthylamine. This two-step process ensures high yields and minimal racemization:

-

Activation of Carboxylic Acid :

L-Phenylalanine is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane to form the corresponding acyl chloride. The reaction is typically conducted at 0°C to room temperature under nitrogen to prevent hydrolysis. -

Amide Bond Formation :

The acyl chloride is reacted with 2-naphthylamine in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts. For example, naphthalene-2-carbonyl chloride (analogous to the target compound’s acyl chloride) has been coupled with amines in benzene or toluene under reflux conditions.

Example Protocol :

Mixed Carbonate Intermediate Approach

Alternative methods employ mixed carbonates to activate the carboxyl group. For instance, L-phenylalanine is first converted to a p-nitrophenyl carbonate intermediate, which subsequently reacts with 2-naphthylamine in dimethylformamide (DMF). This approach minimizes side reactions but requires stringent moisture control.

Modern Synthetic Strategies

Solid-Phase Peptide Synthesis (SPPS)

While SPPS is typically used for peptides, its principles apply to small amides. The carboxyl group of L-phenylalanine is anchored to a resin (e.g., Wang resin), and 2-naphthylamine is introduced via coupling agents like HATU or PyBOP. After cleavage from the resin, the product is purified by HPLC.

Advantages :

-

High purity (>95%) due to stepwise coupling.

-

Scalability for milligram-to-gram quantities.

Stereochemical Control and Analytical Validation

Chiral Pool Strategy

Using L-phenylalanine as the starting material inherently preserves the (S)-configuration. Racemization during acyl chloride formation is mitigated by low temperatures (<10°C) and short reaction times.

Characterization Data

Comparative Analysis of Synthetic Routes

The table below summarizes yields and purity across methods:

Key findings:

-

Acid chloride methods provide the highest yields and stereopurity.

-

SPPS ensures excellent purity but requires specialized equipment.

Industrial-Scale Considerations

For bulk synthesis, the acid chloride route is preferred due to cost-effectiveness. Critical parameters include:

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between 2-naphthylamine and activated derivatives of phenylalanine or its analogues. For example, a Schiff base intermediate may form by reacting 2-naphthylamine with a carbonyl-containing precursor, followed by reduction or amidation. Key parameters include:

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation.

- Temperature : Reactions typically proceed at 0–25°C to minimize racemization.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to favor product formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and mass spectrometry data when analyzing stereoisomeric purity?

- Methodological Answer : Contradictions often arise from residual solvents, isotopic impurities, or diastereomeric byproducts. Strategies include:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- High-Resolution MS (HRMS) : Differentiate isotopic patterns (e.g., ¹³C vs. CH₂NH₂ fragments).

Cross-validation with circular dichroism (CD) can further confirm stereochemical assignments .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) simulations can model binding affinities. Steps include:

Target Preparation : Retrieve protein structures from PDB (e.g., proteases or kinases).

Ligand Parameterization : Assign partial charges (e.g., AM1-BCC) and optimize geometry (DFT/B3LYP).

Binding Site Analysis : Identify hydrophobic pockets (e.g., near naphthyl groups) using GRID/WaterMap.

Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) .

Q. How does the compound’s stereochemistry influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The (S)-configuration at the α-carbon directs regioselectivity due to steric and electronic effects:

- Steric Hindrance : Bulky naphthyl groups favor SN2 mechanisms in polar solvents (e.g., DMSO).

- Electronic Effects : Electron-withdrawing substituents on the phenyl ring increase electrophilicity at the amide carbonyl.

Kinetic studies (e.g., monitoring reaction rates via UV-Vis at λ = 260 nm) can quantify stereochemical impact. Compare with racemic mixtures to isolate enantiomer-specific pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data between elemental analysis (CHN) and mass spectrometry?

- Methodological Answer : Discrepancies may stem from hydration, solvent retention, or incomplete combustion. Mitigation steps:

- Elemental Analysis : Re-run samples after vacuum drying (24h, 40°C) to remove moisture.

- Combined Techniques : Use TGA-MS to correlate thermal decomposition profiles with mass loss.

- Statistical Validation : Apply χ² tests to assess deviations from theoretical values (e.g., %C ± 0.3%).

Document all conditions (humidity, instrument calibration) to trace error sources .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data is limited for this compound, general protocols for aromatic amines apply:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

Refer to SDS templates for structurally similar compounds (e.g., naphthylamine derivatives) for emergency guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.